molecular formula C5H14NO2PS B12657552 Phosphoramidothioic acid, O-butyl S-methyl ester CAS No. 40334-23-4

Phosphoramidothioic acid, O-butyl S-methyl ester

Cat. No.: B12657552
CAS No.: 40334-23-4
M. Wt: 183.21 g/mol
InChI Key: YNOPDLLIDYOINQ-UHFFFAOYSA-N
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Description

Phosphoramidothioic acid, O-butyl S-methyl ester is an organophosphorus compound known for its diverse applications in various fields. It is characterized by the presence of a phosphorus atom bonded to an oxygen, sulfur, and nitrogen atom, forming a unique structure that imparts specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidothioic acid, O-butyl S-methyl ester typically involves the reaction of a phosphoramidothioic acid derivative with butanol and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidothioic acid, O-butyl S-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoramidothioic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The ester group can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphoramidothioic acid derivatives, phosphine compounds, and substituted esters.

Scientific Research Applications

Phosphoramidothioic acid, O-butyl S-methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of phosphoramidothioic acid, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoramidothioic acid, O,S-dimethyl ester
  • Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester

Uniqueness

Phosphoramidothioic acid, O-butyl S-methyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.

Properties

CAS No.

40334-23-4

Molecular Formula

C5H14NO2PS

Molecular Weight

183.21 g/mol

IUPAC Name

1-[amino(methylsulfanyl)phosphoryl]oxybutane

InChI

InChI=1S/C5H14NO2PS/c1-3-4-5-8-9(6,7)10-2/h3-5H2,1-2H3,(H2,6,7)

InChI Key

YNOPDLLIDYOINQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(N)SC

Origin of Product

United States

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